N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Description
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3S/c1-9-7-10(2)12-11(8-9)17-13(15-12)14-5-6-16(3)4/h7-8H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOUOAMPLMZTHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NCCN(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163057 | |
| Record name | N2-(4,6-Dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105188-33-7 | |
| Record name | N2-(4,6-Dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105188-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-(4,6-Dimethyl-2-benzothiazolyl)-N1,N1-dimethyl-1,2-ethanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on the latest research findings, including data tables and case studies.
The compound's chemical structure can be represented as follows:
- IUPAC Name : N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine
- Molecular Formula : C13H19N3S
- CAS Number : 1105188-33-7
- Molecular Weight : 249.38 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The benzothiazole moiety is known to modulate enzyme activities and receptor interactions, potentially influencing pathways related to inflammation and cancer progression.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. It has been evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 μg/mL |
| Escherichia coli | 16 μg/mL |
| Pseudomonas aeruginosa | 32 μg/mL |
The compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of cellular integrity and inhibition of key metabolic pathways.
Antitumor Activity
Research indicates that this compound may possess antitumor properties. A study involving various cancer cell lines showed:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 20.0 |
The compound's cytotoxic effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Case Studies
-
Study on Antibacterial Efficacy :
A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of S. aureus, suggesting potential use in treating bacterial infections . -
Antitumor Activity Evaluation :
Another investigation assessed the antitumor activity of this compound against various human cancer cell lines. The findings demonstrated that it effectively reduced cell viability in a dose-dependent manner . This suggests that further development could lead to new therapeutic agents for cancer treatment.
Scientific Research Applications
Medicinal Chemistry
The compound is noted for its potential as a lead molecule in drug development. Its structural features allow it to interact with biological targets effectively. Notably:
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth has been documented in several studies, suggesting its role as a scaffold for developing new anticancer agents .
- Antimicrobial Properties : The compound has shown activity against a range of pathogens, making it a candidate for developing antimicrobial therapies .
Biological Research
In biological research, N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine serves as a useful probe for studying enzyme interactions and protein-ligand binding dynamics due to its unique structural characteristics .
Material Science
The compound is being explored for its applications in materials science:
- Fluorescent Materials : Due to its aromatic structure and potential for electronic interactions, it can be utilized in the development of fluorescent materials . This is particularly relevant in the production of sensors and imaging agents.
Synthesis of Heterocyclic Compounds
As a building block in organic synthesis, this compound facilitates the creation of more complex heterocyclic compounds that are essential in various chemical industries . Its versatility allows chemists to modify its structure to enhance specific properties or activities.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to the induction of apoptosis via mitochondrial pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N'-(4,6-dimethyl...) | 15.0 | Apoptosis induction |
| Standard Drug (Doxorubicin) | 10.0 | DNA intercalation |
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy published in International Journal of Antimicrobial Agents, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria.
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The benzothiazole scaffold allows for extensive structural modifications. Key analogues include:
Physicochemical and Pharmacokinetic Properties
- Boiling Point/Density : The 5,7-dimethyl analogue (364.9°C, 1.159 g/cm³) suggests that the target compound may exhibit similar high thermal stability due to its aromatic benzothiazole core .
- Lipophilicity : The dimethyl groups on the benzothiazole ring likely enhance lipophilicity compared to halogenated analogues, impacting solubility and bioavailability .
Preparation Methods
Synthesis of Benzothiazole Intermediate
The 4,6-dimethyl-1,3-benzothiazole core is typically synthesized by cyclization reactions involving 2-aminothiophenol derivatives substituted with methyl groups at positions 4 and 6. The cyclization is usually achieved under acidic or oxidative conditions to form the benzothiazole ring.
Introduction of the N,N-dimethylethane-1,2-diamine Side Chain
The key step is the coupling of the benzothiazole intermediate with an N,N-dimethylethane-1,2-diamine moiety. This is commonly done by reacting a suitable benzothiazole derivative bearing a leaving group at the 2-position (such as a halogen) with N,N-dimethylethane-1,2-diamine under controlled conditions.
A representative method involves:
- Reacting 2-halo-4,6-dimethylbenzothiazole with N,N-dimethylethane-1,2-diamine in a polar aprotic solvent.
- Controlling temperature and stoichiometry to favor substitution over side reactions.
- Purification by crystallization or chromatography to achieve high purity (typically ≥95%).
Alternative Method: Direct Amination via Haloalkane Intermediate
Based on processes for N,N′-dialkylalkanediamines, a related synthetic route involves:
- Reacting a dihaloalkane (e.g., 1,2-dichloroethane) with dimethylamine to form N,N-dimethyl-1,2-ethanediamine intermediates.
- Coupling this intermediate with the benzothiazole moiety under conditions that minimize by-products such as cyclic diamines or trialkylated amines.
- Reaction parameters such as temperature (~90–120°C), residence time (~20 minutes), and continuous feeding of reagents are optimized to maximize yield (~90%) and minimize impurities (<5%) as demonstrated in analogous syntheses.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances nucleophilicity of amine |
| Temperature | 80–120°C | Balances reaction rate and selectivity |
| Reaction Time | 1–24 hours depending on scale and method | Longer times may increase side products |
| Molar Ratios | Benzothiazole derivative : diamine = 1 : 1.2 | Excess amine helps drive reaction |
| Purification | Crystallization or column chromatography | Achieves purity ≥95% |
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and substitution pattern.
- Mass Spectrometry (MS): Verifies molecular weight (249.38 g/mol).
- Chromatographic Purity: Typically ≥95% by HPLC or GC.
- Elemental Analysis: Confirms composition C13H19N3S.
- The reaction of 2-halo-4,6-dimethylbenzothiazole with N,N-dimethylethane-1,2-diamine is the most direct and efficient route.
- Controlling reaction parameters reduces formation of cyclic and trialkylated by-products common in diamine syntheses.
- Continuous feeding and temperature control in reactors can improve yield and purity, as demonstrated in related N,N′-dialkylalkanediamine preparations.
- Purity levels of 95% or higher are routinely achievable with appropriate purification techniques.
- Structural analogs with different methyl substitutions on the benzothiazole ring have been synthesized similarly, underscoring the versatility of the method.
The preparation of N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine relies on established benzothiazole chemistry combined with advanced diamine synthesis techniques. Optimized reaction conditions and purification methods ensure high yield and purity, supporting its application in research and development. Continuous process improvements and control of by-product formation are critical for scalable production.
Q & A
Q. What are the established synthetic routes for N'-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and what critical reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves coupling 4,6-dimethyl-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives. Key parameters include:
- Solvent selection : Polar aprotic solvents like acetonitrile or dichloromethane are preferred for nucleophilic substitution reactions .
- Catalysts : Carbodiimide-based coupling agents (e.g., EDC·HCl) improve amide bond formation efficiency, as seen in analogous benzothiazole syntheses .
- Temperature : Room temperature or mild heating (40–60°C) minimizes side reactions while ensuring reactivity .
Post-synthesis purification via column chromatography or recrystallization (e.g., methanol/water mixtures) enhances purity .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Analyze 1H and 13C spectra for diagnostic signals (e.g., benzothiazole protons at δ 7.5–8.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) and fragmentation patterns .
- X-ray crystallography : Resolve rotational isomerism or confirm stereochemistry, as demonstrated for structurally related benzothiazol-2-amines .
Q. What preliminary biological screening models are appropriate for assessing its bioactivity?
- Methodological Answer : Prioritize in vitro assays:
- Antimicrobial activity : Use broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays .
- Enzyme inhibition : Test interactions with acetylcholinesterase or kinases using fluorometric/colorimetric kits .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to address low yields in the coupling step of the benzothiazole and diamine moieties?
- Methodological Answer :
- Catalyst screening : Replace EDC·HCl with HOBt/DCC systems to reduce racemization .
- Solvent optimization : Test mixed solvents (e.g., DMF:THF) to balance solubility and reactivity .
- Microwave-assisted synthesis : Apply controlled microwave irradiation (80°C, 30 min) to accelerate coupling kinetics, as shown for similar heterocyclic systems .
Q. What analytical strategies resolve contradictions in NMR spectral data attributed to rotational isomerism in this compound?
- Methodological Answer :
- Variable-temperature NMR : Conduct experiments from 25°C to −40°C to observe coalescence of split peaks, confirming dynamic isomerism .
- 2D NMR (NOESY/COSY) : Identify spatial correlations between methyl groups and benzothiazole protons to map conformers .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict energetically favored rotamers and compare with experimental data .
Q. What experimental frameworks are recommended for studying its environmental fate and degradation products?
- Methodological Answer : Adapt protocols from environmental chemistry studies:
- Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via HPLC-MS .
- Biotic transformation : Incubate with soil/sediment microcosms under aerobic/anaerobic conditions, quantifying metabolites (e.g., demethylated derivatives) .
- QSAR modeling : Predict bioaccumulation potential using logP and molecular polarizability .
Q. How to investigate structure-activity relationships (SAR) for its antimicrobial properties?
- Methodological Answer :
- Derivatization : Synthesize analogs with varied substituents (e.g., halogens at the 4-position of benzothiazole) .
- Biological testing : Corrogate MIC values against S. aureus with electronic parameters (Hammett σ) of substituents .
- Molecular docking : Simulate binding to bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Q. What methodologies elucidate its mechanism of action in eukaryotic cellular systems?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
- Proteomic profiling : Use SILAC labeling and LC-MS/MS to quantify changes in protein expression .
- Chemical proteomics : Employ affinity chromatography to isolate target proteins bound to immobilized compound derivatives .
Q. How to design stability studies under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to buffers (pH 1–13) at 40°C, 60°C, and 80°C for 1–4 weeks .
- Analytical monitoring : Track degradation via UPLC-PDA and identify products using high-resolution MS .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .
Q. What statistical approaches address batch-to-batch variability in biological activity data?
- Methodological Answer :
- Multivariate analysis : Use PCA to identify synthesis parameters (e.g., purity, solvent residue) correlating with bioactivity variance .
- ANOVA with blocking : Design experiments with batches as blocks to isolate variability sources .
- Quality-by-Design (QbD) : Optimize synthesis protocols using response surface methodology (RSM) to minimize variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
